Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
1194374-56-5 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-7(11)5-8(12-9)6-3-4-6/h5-6,12H,2-4,11H2,1H3 |
InChI Key |
SLUJXCIBLMEZBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, diethyl 2-((2-cyanovinyl)amino)malonate is suspended in anhydrous toluene and treated with sodium ethoxide in ethanol at 55–60°C for 5 hours. The reaction proceeds via nucleophilic attack of the enolate on the nitrile group, forming the pyrrole ring. Subsequent acidification with acetic acid (pH 7–8) precipitates the crude product, which is purified via solvent extraction (ethyl acetate/water) and recrystallization from acetonitrile-isopropanol HCl.
Key Data:
-
Input: 100 g diethyl 2-((2-cyanovinyl)amino)malonate (83% assay)
-
Output: 40 g ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride
-
Yield: 57% (assay-corrected)
-
Purity: 97.7% (HPLC)
Cyclopropanation via Copper-Mediated Cross-Coupling
Following pyrrole ring formation, the cyclopropyl group is introduced at the 5-position using cyclopropyl boronic acid under Ullmann-type conditions. A stirred mixture of ethyl 3-amino-1H-pyrrole-2-carboxylate, cyclopropyl boronic acid (2.1 equiv), and Cu(OAc)₂ in DMSO is heated to 80°C for 12 hours. The reaction exploits the electrophilic aromatic substitution (SEAr) characteristics of the pyrrole ring, with copper facilitating the coupling of the boronic acid to the electron-rich C5 position.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Catalyst | Cu(OAc)₂ (10 mol%) |
| Solvent | DMSO |
| Reaction Time | 12 hours |
| Isolated Yield | 72% |
Direct Cyclopropanation of Pre-Formed Pyrrole Intermediates
An alternative approach involves late-stage cyclopropanation of ethyl 3-amino-5-iodo-1H-pyrrole-2-carboxylate using cyclopropylzinc reagents. This method, derived from palladium-catalyzed Negishi coupling, offers superior regioselectivity but requires pre-functionalization of the pyrrole at C5.
Synthetic Procedure
-
Iodination: Ethyl 3-amino-1H-pyrrole-2-carboxylate is treated with N-iodosuccinimide (NIS) in DMF at 0°C, yielding the 5-iodo derivative (89% yield).
-
Negishi Coupling: The iodopyrrole is reacted with cyclopropylzinc bromide (2.5 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) at 60°C for 6 hours.
Comparative Performance:
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Iodination | 89% | 98.2% |
| Negishi Coupling | 68% | 95.4% |
Challenges and Mitigations
-
Side Reactions: Competing protodeiodination reduces yields. Adding ZnCl₂ (1 equiv) suppresses this pathway by stabilizing the intermediate palladium complex.
-
Purification: Silica gel chromatography (ethyl acetate/hexanes, 1:3) effectively separates the cyclopropanated product from residual starting material.
Comparative Analysis of Methods
The table below contrasts the two primary synthetic routes:
| Parameter | Cyclocondensation | Direct Cyclopropanation |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 41% | 60% |
| Key Advantages | Scalability | Regioselectivity |
| Limitations | Low C5 selectivity | Pd catalyst cost |
| Purity (HPLC) | 97.7% | 95.4% |
Emerging Methodologies
Recent advances in C–H functionalization have enabled direct cyclopropanation of unprotected pyrroles. Photoredox catalysis using Ru(bpy)₃²⁺ and cyclopropyl diazonium salts achieves 5-cyclopropylation in 65% yield under visible light irradiation. However, this method remains experimental, with scalability concerns due to high catalyst loadings (5 mol%).
Industrial-Scale Considerations
For kilogram-scale production, the cyclocondensation route is preferred due to:
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Properties
Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate features a five-membered nitrogen-containing ring (pyrrole) with an amino group at the 3-position, a cyclopropyl group at the 5-position, and an ethyl ester at the 2-position. The molecular formula is C_10H_14N_2O_2, and it has a molecular weight of approximately 194.23 g/mol. The unique cyclopropyl substitution enhances the compound's stability and binding affinity to biological targets, making it a candidate for drug development .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The amino group facilitates hydrogen bonding with macromolecules, while the cyclopropyl moiety contributes to the compound's reactivity and biological efficacy. Studies indicate that this compound can modulate enzyme activity through mechanisms such as competitive inhibition or allosteric modulation, depending on its structural conformation and the nature of the target site .
Drug Development
This compound has been identified as a promising lead compound for developing novel pharmaceuticals aimed at treating various diseases. Its ability to interact with specific enzymes or receptors suggests applications in:
- Cancer Therapy : The compound's structural similarity to known anticancer agents positions it as a potential candidate for further investigation in cancer treatment protocols.
- Neurological Disorders : Research into its effects on neurotransmitter receptors may lead to developments in treatments for conditions such as depression or anxiety .
Case Study: Enzyme Modulation
A study focused on the compound's interaction with dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. The findings indicated that derivatives of this compound exhibited nanomolar potency against Plasmodium DHODH, suggesting potential applications in antimalarial drug development .
Agrochemical Applications
Beyond medicinal uses, this compound may also find applications in agrochemicals. Its structural properties could be leveraged to develop new pesticides or herbicides that target specific biological pathways in pests while minimizing environmental impact. Research into its derivatives could lead to compounds that enhance crop resilience against pests or diseases .
Synthesis and Production
The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. Common synthetic routes include:
- Cyclization Reactions : Utilizing starting materials that can undergo cyclization to form the pyrrole ring.
- Purification Techniques : Methods such as recrystallization and chromatography are employed to obtain pure compounds.
- Industrial Production : Continuous flow reactors and automated systems may enhance efficiency and yield during large-scale production .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance the compound’s stability and binding affinity. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
Table 1: Key Structural Features of Comparable Pyrrole Derivatives
Reactivity and Functionalization
Cyclopropyl vs. Benzoyl/Benzyl/Phenyl Groups :
The cyclopropyl group in the target compound introduces unique steric constraints and electronic effects compared to aromatic substituents (e.g., benzoyl in compound 55 or benzyl in ). Cyclopropyl’s electron-withdrawing character and ring strain may enhance reactivity in ring-opening or cross-coupling reactions, whereas benzoyl/benzyl groups promote π-π stacking interactions in biological systems .- Amino Group Position: The amino group at position 3 (target compound) vs. position 2 (e.g., compound 55 or ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate ) alters hydrogen-bonding capacity and nucleophilicity. For instance, amino at position 3 may direct electrophilic substitution to position 4, whereas position 2 amino groups could stabilize intermediates in heterocyclic condensations .
- Ester vs. Ethoxycarbonyl Ethyl Chains: Ethyl 3-[2-(ethoxycarbonyl)ethyl]-5-methyl-1H-pyrrole-2-carboxylate features an extended ethoxycarbonyl ethyl chain at position 3, increasing lipophilicity compared to the target compound’s amino group.
Physicochemical Properties
Steric Effects : The cyclopropyl group’s three-membered ring imposes greater steric hindrance than methyl or phenyl groups, affecting crystallization behavior and molecular packing, as inferred from SHELX-based crystallography studies (e.g., ).
Biological Activity
Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological activity. This article explores its interactions with various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a five-membered pyrrole ring with specific substituents:
- Amino group at the 3-position
- Cyclopropyl group at the 5-position
- Ethyl ester at the 2-position
Its molecular formula is , and it has a molecular weight of approximately 194.23 g/mol. The unique cyclopropyl substitution is believed to enhance its chemical stability and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its ability to interact with various molecular targets:
- Enzyme Modulation : The compound has been shown to modulate enzyme activity through competitive inhibition or allosteric modulation. This modulation is influenced by the structural conformation of the compound and the nature of the target site.
- Receptor Binding : The amino group facilitates hydrogen bonding with macromolecules, enhancing binding affinity to receptors, which may play a role in therapeutic applications.
- Potential Antiviral Activity : Similar pyrrole derivatives have been studied for their ability to inhibit hepatitis B virus (HBV) capsid assembly, suggesting that this compound may exhibit similar antiviral properties .
Binding Affinity Studies
Computational studies have demonstrated that compounds with a pyrrole scaffold exhibit significant binding interactions with viral proteins. For instance, molecular dynamics simulations revealed that pyrrole inhibitors engage in strong nonpolar interactions with key residues in HBV core proteins, indicating their potential as antiviral agents .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis of pyrrole derivatives indicates that modifications in the cyclopropyl moiety can significantly affect biological activity. This suggests that this compound could be optimized for enhanced efficacy through structural modifications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
